molecular formula C21H13N3OS B12917182 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-40-6

3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B12917182
CAS No.: 82450-40-6
M. Wt: 355.4 g/mol
InChI Key: FLEZDNHKQDLBGN-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a sophisticated chemical compound provided for research and development purposes. This complex heterocyclic molecule features a quinazolinone core structure that is substituted at the 3-position with a benzothiazole group and at the 2-position with a phenyl ring . The molecular formula is C21H11Br2N3OS and it has a molecular weight of 513.21 g/mol . This structural motif is significant in medicinal chemistry and drug discovery research, particularly as a scaffold for developing biologically active molecules. Related quinazolinone derivatives are known to exhibit a range of pharmacological activities in experimental settings, though the specific properties of this compound must be verified by the researcher. The product is presented with a documented SMILES code (O=C1N(C2=NC3=CC=CC=C3S2)C(C4=CC=CC=C4)=NC5=C1C=C(Br)C=C5Br) for precise structural representation and computational research applications . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers handling this material should adhere to appropriate safety protocols as the full hazard profile is characterized. It is typically supplied under cold-chain transportation conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82450-40-6

Molecular Formula

C21H13N3OS

Molecular Weight

355.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H13N3OS/c25-20-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)24(20)21-23-17-12-6-7-13-18(17)26-21/h1-13H

InChI Key

FLEZDNHKQDLBGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 2-phenylquinazolin-4-one in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and the use of polar solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one exhibits significant anticancer properties. Compounds within this class have been shown to inhibit key enzymes and receptors involved in cell proliferation and survival, leading to potential therapeutic applications against various cancers. For example, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi. A study reported that derivatives of this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for other pharmacological activities, including:

  • Anticonvulsant Activity : Certain derivatives have shown promise as anticonvulsant agents, potentially offering new treatments for epilepsy .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antioxidant Activity : The antioxidant potential of this compound has also been explored, indicating its role in combating oxidative stress .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, with results indicating a dose-dependent reduction in tumor size compared to control groups .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial efficacy of several derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the benzo[d]thiazole moiety enhanced antibacterial activity, suggesting potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparison of Selected Schiff Base Derivatives

Compound Substituent (R) IR C=O (cm⁻¹) Notable Activity Reference
3-(4-Fluorobenzylideneamino)-2-phenyl 4-F 1661 (Raman) N/A
3-(4-Methoxybenzylideneamino)-2-phenyl 4-OCH₃ 1683 (IR) N/A

Thiazole and Thiazolidinone Derivatives

Thiazole-containing analogs, such as thiazolylketenyl quinazolinones (e.g., 8b, 8c), exhibit structural modifications at position 2, replacing the phenyl group with thiophene or indole-derived ketenyl chains. These compounds demonstrate potent anti-MRSA activity, with MIC values as low as 1 µg/mL .

Thiazolidin-4-one derivatives (e.g., 5) feature a fused thiazolidinone ring instead of benzothiazole. These compounds show antifungal activity against Candida albicans, highlighting the importance of heterocyclic substitution patterns .

Benzyl and Alkyl-Substituted Quinazolinones

Compounds like 3-benzyl-2-methylquinazolin-4(3H)-one (MW: 286.76 g/mol) and its hydrochloride salt (CAS: 3244-93-7) lack the benzothiazole group but share the quinazolinone core. These derivatives are primarily studied for their synthetic accessibility rather than biological activity .

Antimicrobial Activity

  • Benzothiazole derivatives : Compound 10a (2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile) exhibits activity against Staphylococcus aureus (MIC: 8 µg/mL) .
  • Thiazolylketenyl derivatives : 8b and 8c show anti-MRSA activity with MICs of 1–2 µg/mL, suggesting superior potency compared to benzothiazole-based analogs .

Table 2: Antimicrobial Activity of Selected Compounds

Compound Target Pathogen MIC (µg/mL) Reference
10a S. aureus 8
8b MRSA 1
8c MRSA 2

Antifungal Activity

Spectral Characteristics

  • C=O stretching : The target compound’s carbonyl stretch is expected near 1670–1680 cm⁻¹ (IR), consistent with other 2-phenylquinazolin-4(3H)-ones .
  • ¹H NMR: The benzothiazole protons resonate as a singlet near δ 8.2–8.5 ppm, distinct from thiazolidinone or Schiff base analogs .

Biological Activity

3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound characterized by a quinazolinone core and a benzo[d]thiazole moiety. This unique structural arrangement allows for significant interactions with various biological targets, making it an important subject of research in medicinal chemistry. The compound has been studied for its diverse biological activities, particularly its anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H13N3OS\text{C}_{21}\text{H}_{13}\text{N}_3\text{OS}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit key enzymes and receptors involved in cell proliferation and survival, which are critical in the treatment of various cancers.

Mechanisms of Action:

  • EGFR Inhibition: Compounds similar to this compound have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell signaling pathways .
  • Apoptosis Induction: Studies have shown that these compounds can induce apoptosis in cancer cells, as evidenced by annexin V-FITC assays .
  • Cell Cycle Arrest: The compound has been reported to cause cell cycle arrest, which prevents cancer cells from proliferating .

Case Study:
In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines (HepG2, HCT116, MCF-7), significant cytotoxicity was observed with IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent anticancer activity compared to the standard drug doxorubicin .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. It has been tested against both bacterial and fungal strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Activity Summary:

Pathogen TypeSpecific Strains TestedActivity Observed
BacteriaS. aureus, E. coliModerate to high activity
FungiA. niger, A. fumigatusModerate activity

Research suggests that derivatives of this compound exhibit higher antibacterial activity compared to antifungal activity, making it a potential candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features:

  • Quinazolinone Core: Essential for anticancer activity.
  • Benzo[d]thiazole Moiety: Enhances interaction with biological targets and contributes to antimicrobial properties.

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